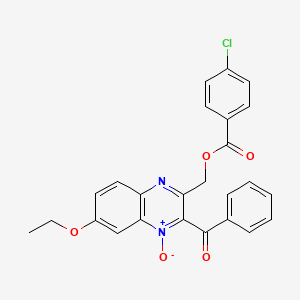
2-benzoyl-3-(((4-chlorobenzoyl)oxy)methyl)-7-ethoxyquinoxaline 1-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-benzoyl-3-(((4-chlorobenzoyl)oxy)methyl)-7-ethoxyquinoxaline 1-oxide is a quinoxaline derivative that has been studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in several studies. In
作用机制
The mechanism of action of 2-benzoyl-3-(((4-chlorobenzoyl)oxy)methyl)-7-ethoxyquinoxaline 1-oxide is not fully understood. However, it has been shown to inhibit the growth of bacteria and fungi by disrupting their cell walls. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the growth of several bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. Additionally, this compound has been shown to have anti-inflammatory properties, and has been investigated for its potential use in the treatment of inflammatory diseases.
实验室实验的优点和局限性
The advantages of using 2-benzoyl-3-(((4-chlorobenzoyl)oxy)methyl)-7-ethoxyquinoxaline 1-oxide in lab experiments include its antibacterial and antifungal properties, as well as its anti-inflammatory properties. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes. However, the limitations of using this compound include its potential toxicity and the need for further investigation into its mechanism of action.
未来方向
There are several future directions for research on 2-benzoyl-3-(((4-chlorobenzoyl)oxy)methyl)-7-ethoxyquinoxaline 1-oxide. One potential direction is to investigate its potential use in the treatment of infectious diseases, particularly those caused by antibiotic-resistant strains of bacteria. Another potential direction is to investigate its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis. Additionally, further investigation into its mechanism of action may provide insight into its potential therapeutic uses.
合成方法
The synthesis of 2-benzoyl-3-(((4-chlorobenzoyl)oxy)methyl)-7-ethoxyquinoxaline 1-oxide involves several steps. The first step is the reaction of 2,3-dichloroquinoxaline with sodium methoxide to form the sodium salt of 2,3-dichloroquinoxaline. This is followed by the reaction of the sodium salt with ethyl 4-chlorobenzoylacetate to form ethyl 2,3-dichloroquinoxaline-7-carboxylate. The next step involves the reaction of this compound with benzoyl chloride to form 2-benzoyl-3,7-dichloroquinoxaline. Finally, the compound is treated with sodium methoxide and ethyl alcohol to form this compound.
科学研究应用
2-benzoyl-3-(((4-chlorobenzoyl)oxy)methyl)-7-ethoxyquinoxaline 1-oxide has been studied for its potential use in scientific research. This compound has been shown to have antibacterial and antifungal properties, and has been investigated for its potential use in the treatment of infectious diseases. Additionally, this compound has been shown to have anti-inflammatory properties, and has been studied for its potential use in the treatment of inflammatory diseases.
属性
IUPAC Name |
(3-benzoyl-6-ethoxy-4-oxidoquinoxalin-4-ium-2-yl)methyl 4-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN2O5/c1-2-32-19-12-13-20-22(14-19)28(31)23(24(29)16-6-4-3-5-7-16)21(27-20)15-33-25(30)17-8-10-18(26)11-9-17/h3-14H,2,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTEXFPJKZQBRGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(C(=[N+]2[O-])C(=O)C3=CC=CC=C3)COC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


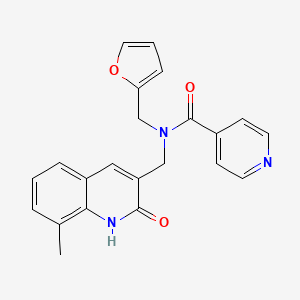

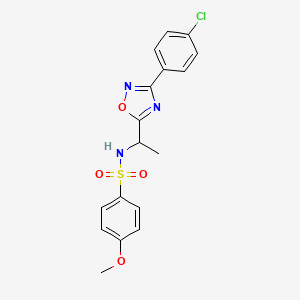
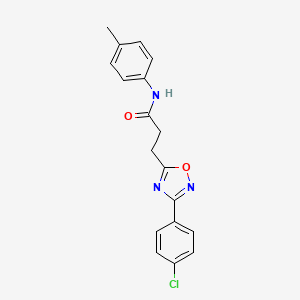

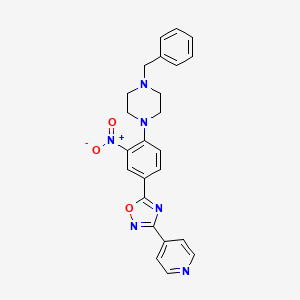

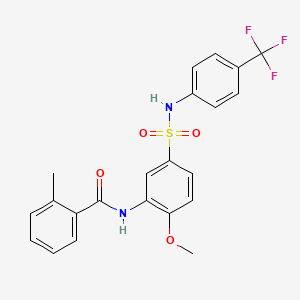
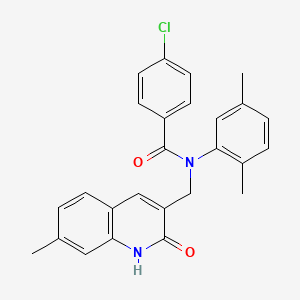

![N-(5-(1H-Benzo[d]imidazol-2-yl)-2-chlorophenyl)-3-methylbenzamide](/img/structure/B7703604.png)

![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7703611.png)